

1-epi-Regadenoson: A Technical Overview of its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches for **1-epi-Regadenoson**, an epimer of the selective A2A adenosine receptor agonist, Regadenoson. Due to the limited direct experimental data on **1-epi-Regadenoson**, this document leverages established knowledge of Regadenoson's synthesis and biological activity to infer the properties and potential manufacturing pathways for its C1'-epimer.

Chemical Structure

1-epi-Regadenoson is a stereoisomer of Regadenoson, differing in the configuration at the C1' position of the ribofuranose moiety. The systematic IUPAC name for **1-epi-Regadenoson** is 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide.[1] This contrasts with the (2R,3R,4S,5R) configuration of the ribose in Regadenoson.[2][3]

Table 1: Chemical and Physical Properties of **1-epi-Regadenoson**



Property	Value	Source
Molecular Formula	C15H18N8O5	[1]
Molecular Weight	390.35 g/mol	[1]
IUPAC Name	1-[6-amino-9- [(2S,3R,4S,5R)-3,4-dihydroxy- 5-(hydroxymethyl)oxolan-2- yl]purin-2-yl]-N- methylpyrazole-4-carboxamide	

Proposed Synthesis of 1-epi-Regadenoson

While specific literature on the synthesis of **1-epi-Regadenoson** is not readily available, a plausible synthetic route can be extrapolated from established methods for Regadenoson. The key to synthesizing the 1'-epimer would be the use of a ribose derivative with the corresponding (2S,3R,4S,5R) stereochemistry or achieving epimerization at the C1' position during the synthesis. One potential pathway starts from 2-chloroadenine and a suitably protected 1-epi-ribofuranose derivative.

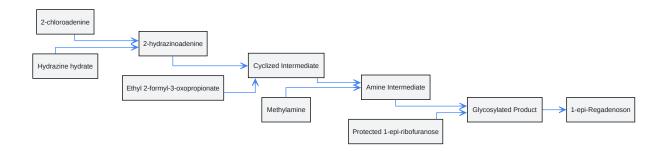
Experimental Protocol: Proposed Synthesis

This proposed protocol is adapted from a known synthesis of Regadenoson.

- Step 1: Synthesis of 2-hydrazinoadenine 2-chloroadenine is reacted with hydrazine hydrate to yield 2-hydrazinoadenine.
- Step 2: Cyclization The resulting 2-hydrazinoadenine undergoes cyclization with ethyl 2-formyl-3-oxopropionate.
- Step 3: Amination The product from the previous step is then subjected to amination with methylamine.
- Step 4: Glycosidation The crucial step involves the glycosidation of the purine derivative with a protected 1-epi-ribofuranose, such as 1,2,3,5-tetra-O-acetate- β -D-ribofuranose with the desired stereochemistry, in the presence of a catalyst like trimethylsilyl triflate (TMSOTf).



Step 5: Deprotection The final step is the hydrolysis of the protecting groups, for instance, with sodium hydroxide, to yield **1-epi-Regadenoson**.



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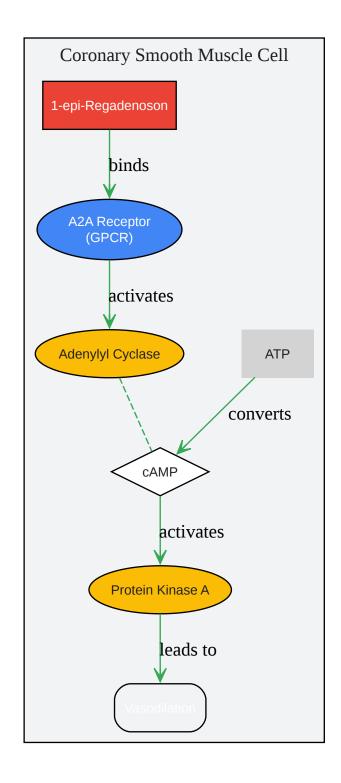
Proposed synthesis workflow for **1-epi-Regadenoson**.

Biological Activity and Signaling Pathway

Regadenoson is a potent and selective agonist for the adenosine A2A receptor. This interaction initiates a signaling cascade that leads to coronary vasodilation. It is highly probable that **1-epi-Regadenoson** also interacts with the A2A receptor, although its binding affinity and efficacy may differ due to the change in stereochemistry.

The activation of the A2A receptor, a G-protein coupled receptor, stimulates adenylyl cyclase. This enzyme then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of coronary artery smooth muscle and vasodilation.





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A2A receptor signaling pathway initiated by an agonist.

Quantitative Data (Regadenoson)



The following tables provide quantitative data for Regadenoson, which can serve as a benchmark for future studies on **1-epi-Regadenoson**.

Table 2: Pharmacokinetic Properties of Regadenoson

Parameter	Value	Source
Peak Plasma Concentration (Cmax)	13.6 ng/mL (after 400 μg dose)	
Time to Peak (Tmax)	1-4 min	
Terminal Half-life	2 h	-
Onset of Action	~30 seconds	-

Table 3: Receptor Binding Affinity of Regadenoson

Receptor	Ki (nM)
A2A	1269
A1	16460
Source:	

Table 4: In Vitro Potency of Regadenoson

Parameter	Value
EC50	6.4 ± 1.2 nM
Source:	

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References

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- 2. Regadenoson Wikipedia [en.wikipedia.org]
- 3. Regadenoson | C15H18N8O5 | CID 219024 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-epi-Regadenoson: A Technical Overview of its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399005#1-epi-regadenoson-chemical-structure-and-synthesis]

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